molecular formula C19H25N3O5S B2697491 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2309188-98-3

1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2697491
CAS RN: 2309188-98-3
M. Wt: 407.49
InChI Key: APWIUFIECVZBLK-UHFFFAOYSA-N
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Description

1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H25N3O5S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives highlights the chemical's structural versatility and potential for modification. These compounds can be synthesized through various methods, including heating with water or nitromethane, leading to different derivatives with potential applications in drug design and development (Mulholland, Foster, & Haydock, 1972). The ability to generate diverse derivatives underscores the compound's utility in exploring new chemical spaces for therapeutic agents.

Catalysis and Organic Reactions

The preparation and characterization of ionic liquid sulfonic acid functionalized pyridinium chloride demonstrate the compound's role as an efficient catalyst for solvent-free synthesis. This underscores the potential of derivatives of the chemical compound in facilitating environmentally friendly and efficient chemical reactions, which is crucial for sustainable chemistry practices (Moosavi‐Zare et al., 2013).

Biological Activities

Tetramic acid compounds, which share a core structural motif with the chemical compound , have been isolated from marine and terrestrial organisms, exhibiting diverse bioactivities. These compounds are noted for their structural complexity and promising bioactivities, making them a significant focus for drug discovery and biological studies. The research on tetramic acids from marine-derived microbes particularly emphasizes the potential of these compounds in contributing to new therapeutic agents with novel mechanisms of action (Jiang, Chen, Li, & Liu, 2020).

Luminescent Materials

The synthesis and properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units highlight the potential application of structurally related compounds in developing luminescent materials. These materials exhibit strong fluorescence and quantum yield, suggesting their utility in creating advanced optical and electronic devices (Zhang & Tieke, 2008).

properties

IUPAC Name

1-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c23-18-6-7-19(24)22(18)15-2-4-17(5-3-15)28(25,26)21-10-1-9-20(11-12-21)16-8-13-27-14-16/h2-5,16H,1,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWIUFIECVZBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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